Superior Potency Over CLP257
KCC2 Modulator-1 exhibits an EC50 of 0.146 μM for KCC2 activation, which is approximately 4.2-fold more potent than the first-generation arylaminomethylidene activator CLP257 (EC50 = 616 nM). This potency difference is derived from independent but methodologically comparable functional assays measuring KCC2-mediated chloride transport [1]. The enhanced potency of KCC2 Modulator-1 translates to lower compound concentrations required to achieve equivalent KCC2 activation in cellular models, potentially reducing off-target liabilities at higher doses.
| Evidence Dimension | Potency (EC50) for KCC2 Activation |
|---|---|
| Target Compound Data | EC50 = 0.146 μM (146 nM) |
| Comparator Or Baseline | CLP257: EC50 = 616 nM |
| Quantified Difference | 4.2-fold improvement (616 nM / 146 nM) |
| Conditions | Functional assays measuring KCC2-mediated chloride transport (specific assay systems: Tl+ influx FLIPR assay for KCC2 Modulator-1 [2]; ion flux assays for CLP257 ) |
Why This Matters
For procurement decisions, higher potency enables lower compound usage per experiment, reducing cost-per-assay and minimizing solvent (DMSO) exposure artifacts in sensitive neuronal preparations.
- [1] TargetMol. KCC2 Modulator-1 (T86779) Product Datasheet. CAS: 2704531-36-0. View Source
- [2] Jarvis RE, et al. Fused pyrimidine compounds as KCC2. Patent WO2021180952A1. March 12, 2021. View Source
